molecular formula C12H12FNO B8169902 N-cyclopropyl-3-fluoro-4-vinylbenzamide

N-cyclopropyl-3-fluoro-4-vinylbenzamide

Cat. No.: B8169902
M. Wt: 205.23 g/mol
InChI Key: PDZKEDAFNCILJY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoro-4-vinylbenzamide: is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluoro-4-vinylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluoro-4-vinylbenzoic acid with an appropriate amine, such as cyclopropylamine, under conditions that promote amide bond formation.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Vinyl Group Introduction: The vinyl group can be introduced through various methods, including Heck coupling or Wittig reactions, using appropriate vinyl precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-3-fluoro-4-vinylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or vinyl positions, using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted benzamides, thiobenzamides.

Scientific Research Applications

Chemistry: N-cyclopropyl-3-fluoro-4-vinylbenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-4-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    N-cyclopropyl-3-fluoro-5-vinylbenzamide: Similar in structure but with the vinyl group at a different position.

    N-cyclopropyl-3-fluoro-4-ethylbenzamide: Similar but with an ethyl group instead of a vinyl group.

    N-cyclopropyl-3-chloro-4-vinylbenzamide: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness: N-cyclopropyl-3-fluoro-4-vinylbenzamide is unique due to the specific combination of the cyclopropyl, fluorine, and vinyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-4-ethenyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-8-3-4-9(7-11(8)13)12(15)14-10-5-6-10/h2-4,7,10H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKEDAFNCILJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(=O)NC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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